N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE
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Overview
Description
N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the adamantyl derivative, followed by the introduction of the pyridinylcarbonyl group through a series of condensation reactions. The final step involves the formation of the hydrazinecarboxamide linkage under controlled conditions, such as specific temperature and pH levels, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE include other adamantyl derivatives and pyridinylcarbonyl-containing molecules. Examples include:
- N-(1-adamantyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide
- N-(1-adamantyl)-2-(4-pyridinylcarbonyl)hydrazinecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(pyridine-3-carbonylamino)urea |
InChI |
InChI=1S/C17H22N4O2/c22-15(14-2-1-3-18-10-14)20-21-16(23)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2,(H,20,22)(H2,19,21,23) |
InChI Key |
OENLOCSSWXRMCL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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